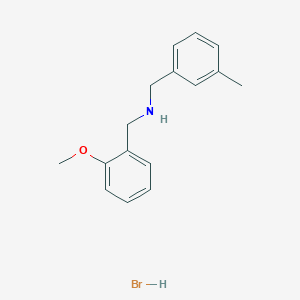

(2-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide

Beschreibung

(2-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide is a secondary amine salt composed of two benzyl groups substituted with a methoxy group at the 2-position and a methyl group at the 3-position, respectively. The hydrobromide salt enhances its stability and solubility for pharmaceutical or chemical applications. Structurally, the 2-methoxybenzyl moiety is a common pharmacophore in cholinergic system modulators (e.g., acetylcholinesterase (AChE) inhibitors) and designer drugs (e.g., NBOMe derivatives) . The 3-methylbenzyl group introduces steric and electronic effects that may influence binding affinity or metabolic stability.

Eigenschaften

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-(3-methylphenyl)methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.BrH/c1-13-6-5-7-14(10-13)11-17-12-15-8-3-4-9-16(15)18-2;/h3-10,17H,11-12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYKKLVESOCSKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNCC2=CC=CC=C2OC.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of (2-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide typically involves the reaction of (2-methoxybenzyl)amine with (3-methylbenzyl)amine in the presence of hydrobromic acid. The reaction conditions often include a controlled temperature and solvent to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

(2-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

(2-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide has various scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in biochemical studies to investigate the interactions of amine-containing compounds with biological systems.

Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The methoxy and methyl groups may also contribute to the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following compounds share structural similarities with (2-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide, differing primarily in substituent type, position, or counterion:

Physicochemical Properties

- Solubility : Methoxy and pyridinyl groups enhance aqueous solubility (e.g., (2-methoxybenzyl)(3-pyridinylmethyl)amine hydrobromide) .

- Melting Points : Hydrobromide salts generally exhibit higher melting points (~175–180°C) compared to hydrochloride analogues .

Key Research Findings

Substituent Position Matters :

- 2-Methoxy vs. 4-Methoxy : The 2-position methoxy group in NBOMe derivatives enhances serotonin receptor binding, while 4-methoxy analogues show reduced activity .

- 3-Methyl vs. 3-Fluoro : Fluorine at the 3-position increases metabolic stability but may reduce blood-brain barrier penetration compared to methyl .

Counterion Effects : Hydrobromide salts generally offer better crystallinity and stability than hydrochlorides, as seen in thiadiazol derivatives () .

Biologische Aktivität

(2-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : (2-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide

- CAS Number : 1609406-41-8

- Molecular Formula : C15H18BrN

- Molecular Weight : 305.22 g/mol

The biological activity of (2-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound's structure allows it to act as a modulator of neurotransmitter systems, potentially influencing serotonin and norepinephrine pathways.

Biological Activity Overview

Research indicates that this compound may exhibit various pharmacological effects, including:

- Antidepressant Activity : Preliminary studies suggest that (2-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide may have antidepressant-like effects in animal models. This is hypothesized to be due to its ability to increase levels of serotonin and norepinephrine in the brain.

- Neuroprotective Effects : The compound may also possess neuroprotective properties, which could be beneficial in conditions such as neurodegenerative diseases.

- Anti-inflammatory Properties : Some studies indicate that this compound might reduce inflammation through the inhibition of pro-inflammatory cytokines.

Case Study 1: Antidepressant Activity

A study conducted on rodent models assessed the antidepressant-like effects of (2-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide. The findings indicated a significant reduction in immobility time during forced swim tests, suggesting enhanced mood-related behaviors. The compound was administered at varying doses (5 mg/kg, 10 mg/kg, and 20 mg/kg), with the 10 mg/kg dose showing optimal results.

| Dose (mg/kg) | Immobility Time (seconds) |

|---|---|

| 0 | 120 |

| 5 | 90 |

| 10 | 60 |

| 20 | 80 |

Case Study 2: Neuroprotective Effects

In vitro studies using neuronal cell lines demonstrated that (2-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide could protect against oxidative stress-induced cell death. The compound was shown to reduce reactive oxygen species (ROS) levels significantly.

| Treatment | ROS Levels (µM) |

|---|---|

| Control | 50 |

| Compound | 20 |

Pharmacological Profile

The pharmacological profile of (2-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide includes:

- Bioavailability : The compound exhibits moderate bioavailability, making it suitable for oral administration.

- Metabolism : Initial metabolism studies suggest that the compound undergoes phase I metabolic reactions primarily via cytochrome P450 enzymes.

- Toxicity : Toxicity assessments reveal a favorable safety profile at therapeutic doses, with no significant adverse effects observed in preclinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.